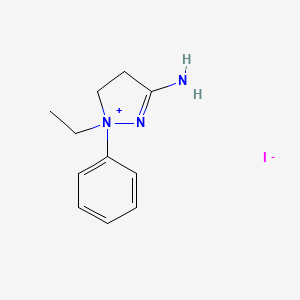
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a phenyl group attached to a pyrazolium ring The iodide ion is present as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 1-ethyl-3-phenyl-2-pyrazolin-5-one with hydrazine hydrate and iodine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazolium ring can be reduced to form pyrazoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in an appropriate solvent.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Pyrazoline derivatives.
Substitution: Halide-substituted derivatives.
Applications De Recherche Scientifique
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazolium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- 2-Amino-1-methyl-pyrimidin-1-ium iodide
- 1-Ethyl-3-methyl-3H-benzimidazol-1-ium iodide
Uniqueness
3-Amino-1-ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the amino group and the pyrazolium ring also provides a versatile scaffold for further functionalization and derivatization.
Propriétés
Numéro CAS |
106087-09-6 |
|---|---|
Formule moléculaire |
C11H16IN3 |
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
2-ethyl-2-phenyl-3,4-dihydropyrazol-2-ium-5-amine;iodide |
InChI |
InChI=1S/C11H16N3.HI/c1-2-14(9-8-11(12)13-14)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H2,12,13);1H/q+1;/p-1 |
Clé InChI |
KHMTYEJHEHQEIF-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CCC(=N1)N)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


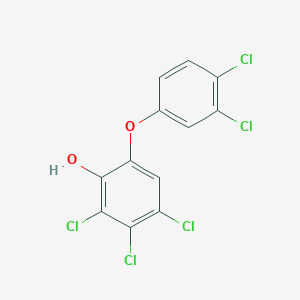
![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)

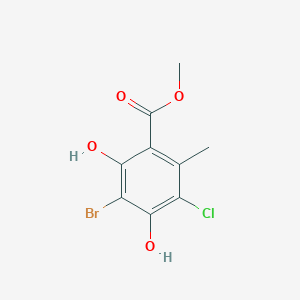
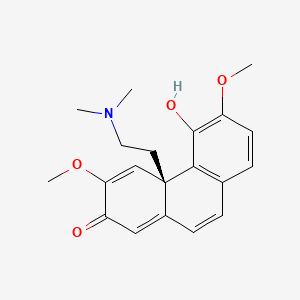
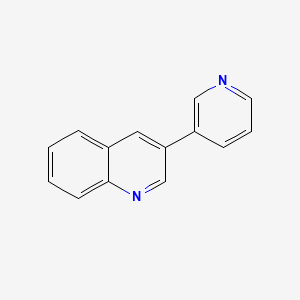

![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
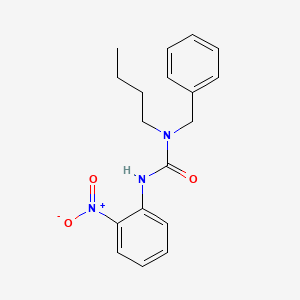
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
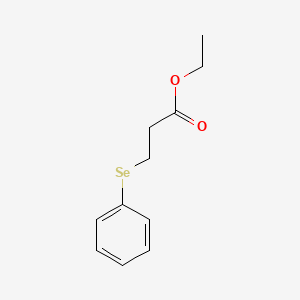
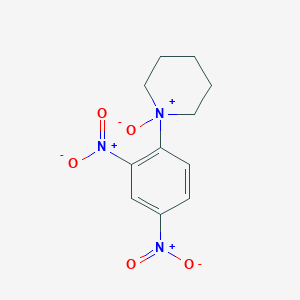
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
